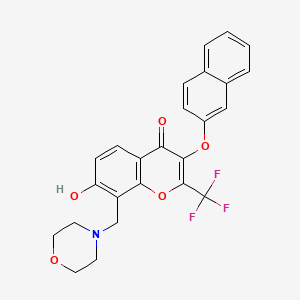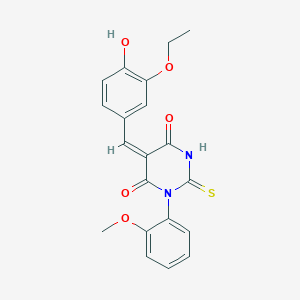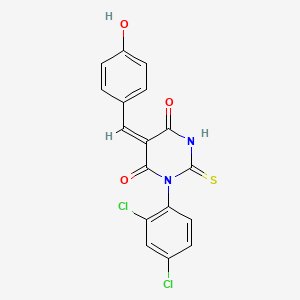
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, also known as BRBCT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BRBCT belongs to the class of benzothiophene derivatives, which have been studied for their anti-inflammatory, antioxidant, and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that contribute to cancer cell growth and inflammation. 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in these pathways.
Biochemical and Physiological Effects
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer. In addition, 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments include its synthetic accessibility and its potential therapeutic applications. However, the limitations of using 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research on 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one could focus on exploring its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies could investigate the structure-activity relationship of 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one and its analogs to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-acetylbenzo[b]thiophene in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
Applications De Recherche Scientifique
2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to exhibit anticancer activity against different types of cancer cells, including breast, colon, and lung cancer cells. 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been studied for its anti-inflammatory and antioxidant activities, which may have potential therapeutic applications in the treatment of diseases such as rheumatoid arthritis and Alzheimer's disease.
Propriétés
IUPAC Name |
(2Z)-2-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO2S/c16-11-7-9(17)5-8(14(11)18)6-13-15(19)10-3-1-2-4-12(10)20-13/h1-7,18H/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDDLFFHANHLIZ-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)Cl)Br)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Br)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chloro-2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B5912480.png)
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5912481.png)
![3-{4-[4-(2-amino-2-oxoethoxy)-3-iodo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5912485.png)
![5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5912490.png)
![2-(3,5-dichlorophenyl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912498.png)
![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)

![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)


![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)

![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)
